molecular formula C6H5FO4 B1260900 5-Fluoromuconolactone

5-Fluoromuconolactone

Cat. No. B1260900
M. Wt: 160.1 g/mol
InChI Key: YVULEJQYAMRENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoromuconolactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Fluoromuconolactone is soluble (in water) and a moderately acidic compound (based on its pKa).
5-Fluoromuconolactone is a butenolide.

Scientific Research Applications

  • Mechanisms of Action in Cancer Treatment : 5-Fluoromuconolactone, through its derivative 5-Fluorouracil (5-FU), is widely used in cancer treatment. The mechanism of action involves interference with nucleotide synthesis and incorporation into DNA, contributing to its antineoplastic properties (Longley, Harkin, & Johnston, 2003).

  • Biochemistry and Pharmacology : The drug is metabolized via similar pathways as uracil, and its main antitumor activity is attributed to its impact on DNA synthesis. Resistance to 5-FU remains a significant clinical challenge (Diasio & Harris, 1989).

  • Enhancement of Radiation Therapy : In combination with radiation therapy, 5-FU has shown increased effectiveness in treating locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel, Childs, Reitemeier, Colby, & Holbrook, 1969).

  • Applications in Experimental Cancer Chemotherapy : 5-FU and its derivatives have been found clinically useful in palliating patients suffering from advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

  • Targeted Drug Delivery Systems : Research has explored using amine-functionalized metal-organic frameworks conjugated with folic acid as targeted biocompatible pH-responsive nanocarriers for 5-FU, offering potential in precision cancer treatments (Abazari, Ataei, Morsali, Slawin, & Carpenter-Warren, 2019).

  • In Vivo Metabolism Monitoring : 19F NMR techniques have been used to monitor the metabolism of 5-FU in tumors and liver, offering insights into the metabolic fate of the drug in clinical settings (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).

  • Conversion in Microbial Degradation Processes : The conversion of 2-Fluoromuconate to cis-Dienelactone by purified enzymes from various bacterial strains highlights the biochemical transformations 5-Fluoromuconolactone undergoes in microbial degradation pathways (Solyanikova, Moiseeva, Boeren, Boersma, Kolomytseva, Vervoort, Rietjens, Golovleva, & van Berkel, 2003).

properties

Product Name

5-Fluoromuconolactone

Molecular Formula

C6H5FO4

Molecular Weight

160.1 g/mol

IUPAC Name

2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid

InChI

InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10)

InChI Key

YVULEJQYAMRENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1C(C(=O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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